Aletamine

Vue d'ensemble

Description

Aletamine, also known as Alfetamine or alpha-allyl-phenethylamine, is a chemical compound of the phenethylamine family . It was briefly investigated as a possible antidepressant in the early 1970s . Its activity profile was said to be very similar to imipramine and amitriptyline, two tricyclic antidepressants . It has now been largely superseded by the newer compounds in this class, and only rarely found in scientific literature .

Synthesis Analysis

Alfetamine was synthesized by Kenji Tsukada and colleagues at Shinshu University and Dow Chemical Company in the 1960s and early 1970s . The most popular, simple, rapid, and safe non-metal reduction route for the synthesis of amphetamine is Leuckart–Wallach reductive amination reaction .

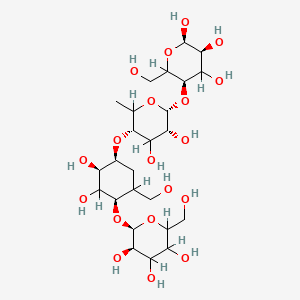

Molecular Structure Analysis

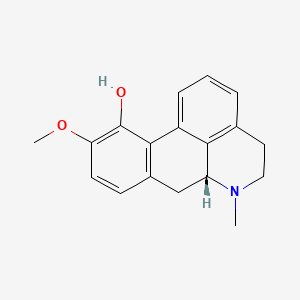

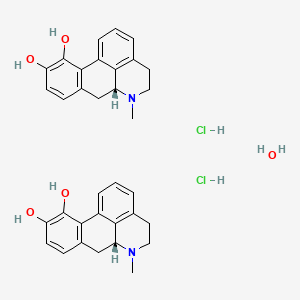

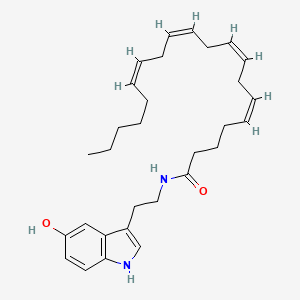

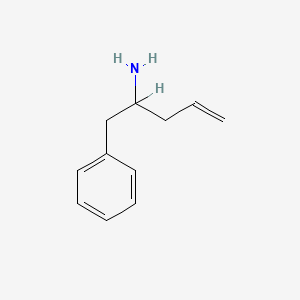

The molecular structure of Aletamine consists of a phenethylamine core with an allyl group attached . The IUPAC name for Aletamine is 1-phenylpent-4-en-2-amine . The molecular weight is 161.2435 g/mol .

Applications De Recherche Scientifique

Pharmacologic Evaluation as an Antidepressant

Aletamine has been evaluated for its potential as an antidepressant drug. Its pharmacologic activity profile closely resembles that of tricyclic antidepressants like imipramine and amitriptyline. Aletamine shares several effects with these antidepressants, such as antagonism of RO4-1284-induced ptosis, depression of spontaneous motor activity, anticonvulsant action, hypotension, and local anesthesia effects. Notably, aletamine lacks central or peripheral anticholinergic effects and shows more potent counteraction against existing reserpine depression in mice compared to imipramine and amitriptyline (Hitchens et al., 1972).

Protective Effect Against Paracetamol-Induced Hepatotoxicity

Studies have investigated the protective effect of artichoke leaf extract (ALE), containing aletamine, against paracetamol-induced liver injury. ALE showed potential in reversing oxidative stress parameters, DNA damage, and necrosis induced by paracetamol, suggesting a protective role against liver toxicity (El Morsy & Kamel, 2015).

Antiallergic Activity

Research involving Arctium lappa L., which contains aletamine, highlighted its antiallergic potential. Aletamine suppressed allergic reactions, as evidenced by reduced histamine and other inflammatory mediators in models of allergic reactions. This suggests aletamine's potential role in developing antiallergic treatments (Yang et al., 2016).

Mécanisme D'action

Target of Action

Aletamine, also known as α-Allylphenethylamine , is a stimulant compound similar to amphetamine . The primary targets of Aletamine are likely to be similar to those of amphetamines, which primarily interact with the dopamine transporter (DAT) and the vesicular monoamine transporter VMAT2 . These transporters play a crucial role in the regulation of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain .

Mode of Action

Amphetamines are known to increase the concentration of noradrenaline in the prefrontal cortex and dopamine in the striatum in a dose and time-dependent manner . This increase in neurotransmitter concentration is associated with the compound’s stimulant effects.

Biochemical Pathways

Based on its similarity to amphetamines, it’s likely that aletamine affects the dopaminergic and noradrenergic pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and the body’s fight-or-flight response.

Pharmacokinetics

Amphetamines, which are structurally similar, are known to have a half-life of approximately 9-14 hours . The urine pH can modify this pharmacokinetic parameter, which can vary from 7 hours in acid urine to 34 hours for alkaline urine . It’s possible that Aletamine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Based on its similarity to amphetamines, it’s likely that aletamine may lead to increased alertness, mood elevation, and decreased fatigue . At the molecular level, Aletamine may trigger ectopic growth of mesolimbic dopamine axons to the prefrontal cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aletamine. For instance, genetic or environmental risk factors can lead to reductions in dopamine release, lower dopamine transporter levels, reductions in D2/D3 receptors, and/or decrease of receptor sensitivity . These factors can potentially influence the individual’s response to Aletamine.

Propriétés

IUPAC Name |

1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXQJYCZMWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4255-24-7 (hydrochloride) | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863350 | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aletamine | |

CAS RN |

4255-23-6 | |

| Record name | α-2-Propen-1-ylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.